

# Spectroscopic Profile of 5-Bromo-4-methoxyisatoic anhydride: A Technical Guide

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## Compound of Interest

Compound Name: 5-Bromo-4-methoxyisatoic  
anhydride

Cat. No.: B2399033

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Disclaimer: Direct experimental spectroscopic data for **5-Bromo-4-methoxyisatoic anhydride** is not readily available in the surveyed scientific literature. This guide provides a predicted spectroscopic profile based on the analysis of structurally related compounds, namely 5-Bromoisatoic anhydride and 5-Methoxyisatoic anhydride, as well as the known spectroscopic characteristics of bromobenzene and anisole. The information presented herein is intended for research and development purposes and should be used as a reference for experimental validation.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Bromo-4-methoxyisatoic anhydride**. These predictions are derived from the additive effects of the bromo and methoxy substituents on the isatoic anhydride scaffold.

## Predicted $^1\text{H}$ NMR Data

Solvent: DMSO- $d_6$

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~11.9	Singlet (broad)	1H	N-H
~7.8	Singlet	1H	Ar-H
~7.3	Singlet	1H	Ar-H
~3.9	Singlet	3H	O-CH <sub>3</sub>

## Predicted <sup>13</sup>C NMR Data

Solvent: DMSO-d<sub>6</sub>

Chemical Shift ( $\delta$ ) ppm	Assignment
~162	C=O (anhydride)
~150	C=O (carbamate)
~148	C-O (aromatic)
~140	C-NH
~125	C-Br
~120	Ar-CH
~115	Ar-C (quaternary)
~110	Ar-CH
~57	O-CH <sub>3</sub>

## Predicted IR Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3200	Medium, Broad	N-H Stretch
~1780	Strong	C=O Stretch (anhydride, asymmetric)
~1730	Strong	C=O Stretch (anhydride, symmetric)
~1610, 1580	Medium	C=C Stretch (aromatic)
~1280	Strong	C-O Stretch (aryl ether)
~1050	Medium	C-O Stretch (anhydride)
~680	Medium	C-Br Stretch

## Predicted Mass Spectrometry Data

m/z	Interpretation
273/275	[M] <sup>+</sup> Molecular ion peak (presence of Br isotopes)
229/231	[M - CO <sub>2</sub> ] <sup>+</sup>
201/203	[M - CO <sub>2</sub> - CO] <sup>+</sup>
122	[M - Br - CO <sub>2</sub> - CO] <sup>+</sup>

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **5-Bromo-4-methoxyisatoic anhydride** (5-10 mg) would be dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts would be referenced to the residual solvent peak.

## Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded in the range of 4000-400  $\text{cm}^{-1}$ .

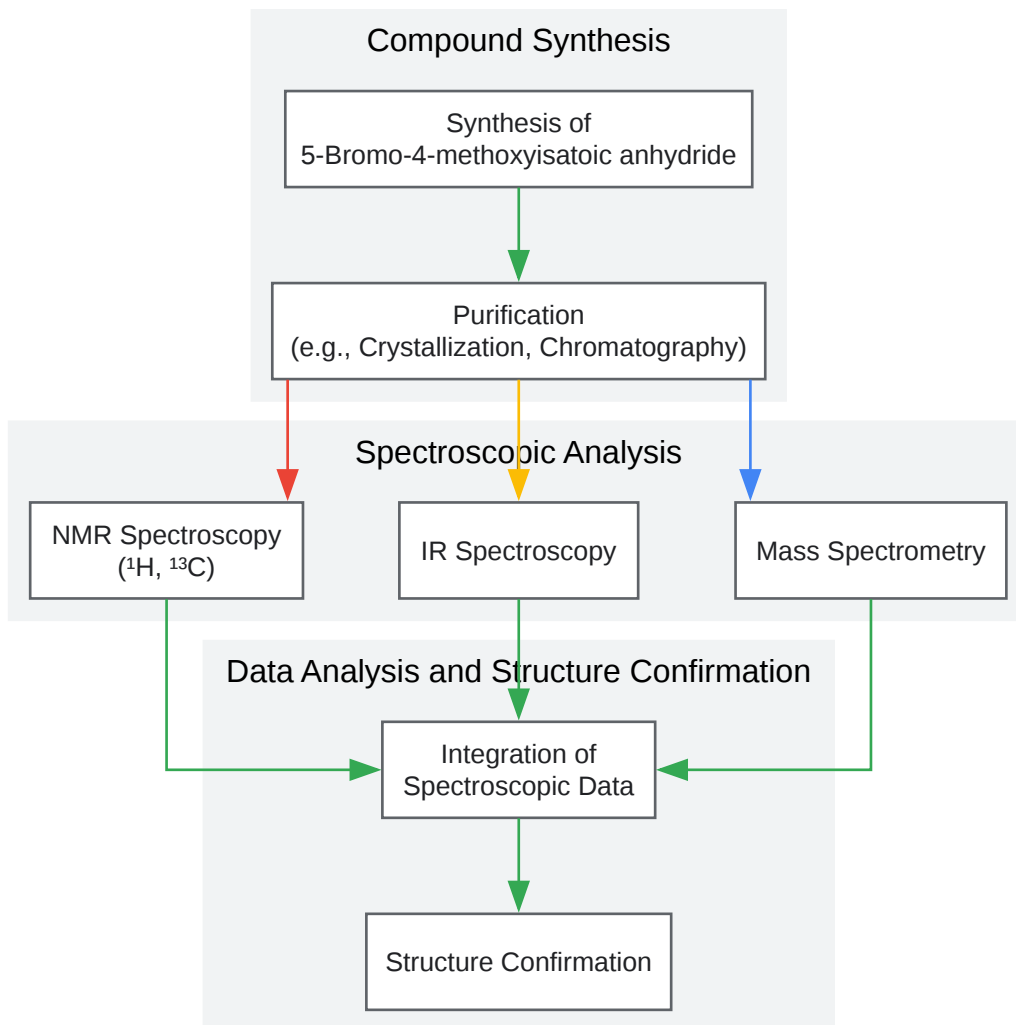
## Mass Spectrometry (MS)

Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample would be introduced into the ion source. The mass spectrum would be scanned over a mass range of  $m/z$  50-500.

## Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

## General Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

## Analysis of Spectroscopic Data from Related Compounds

### 5-Bromoisatoic anhydride

- $^1\text{H}$  NMR ( $\text{DMSO}-d_6$ ): A broad singlet for the N-H proton is observed around 11.85 ppm. The aromatic protons appear as doublets of doublets at approximately 7.96 ppm, 7.87 ppm, and 7.09 ppm.[1]

## 5-Methoxyisatoic anhydride

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ ): The N-H proton shows a broad singlet at around 11.61 ppm. The methoxy protons appear as a singlet at 3.65 ppm. The aromatic protons are observed as a doublet at 7.11 ppm, a doublet of doublets at 7.35 ppm, and a doublet at 7.19 ppm.[\[2\]](#)

## Bromobenzene

- $^1\text{H}$  NMR: The aromatic protons typically resonate in the range of 7.2-7.6 ppm.
- $^{13}\text{C}$  NMR: The ipso-carbon (C-Br) appears around 122 ppm, with other aromatic carbons between 127-132 ppm.
- IR: Characteristic peaks include C-H stretching (aromatic) around  $3060\text{ cm}^{-1}$ , C=C stretching (aromatic) in the  $1600\text{-}1450\text{ cm}^{-1}$  region, and a C-Br stretching vibration around  $700\text{-}600\text{ cm}^{-1}$ .
- MS: The molecular ion peak appears at  $m/z$  156/158 due to the two isotopes of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ). A major fragment is the phenyl cation at  $m/z$  77.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Anisole (Methoxybenzene)

- $^1\text{H}$  NMR: The methoxy protons give a sharp singlet around 3.8 ppm. The aromatic protons are found between 6.8 and 7.3 ppm.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- $^{13}\text{C}$  NMR: The carbon attached to the oxygen (C-O) is at about 160 ppm, while the methoxy carbon is around 55 ppm. The other aromatic carbons appear between 114 and 130 ppm.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- IR: Key absorptions include C-H stretching (aromatic and aliphatic) around  $3100\text{-}2800\text{ cm}^{-1}$ , C=C stretching (aromatic) in the  $1600\text{-}1450\text{ cm}^{-1}$  range, and strong C-O stretching bands around  $1250\text{ cm}^{-1}$  (asymmetric) and  $1040\text{ cm}^{-1}$  (symmetric).[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)
- MS: The molecular ion is observed at  $m/z$  108. Common fragments are seen at  $m/z$  93 ( $[\text{M}-\text{CH}_3]^+$ ) and  $m/z$  78 ( $[\text{M}-\text{CH}_2\text{O}]^+$ ).[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

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